N-Demethylclindamycin
Overview
Description
N-Demethylclindamycin is a derivative of clindamycin, formed through the N-demethylation process. This chemical modification alters its interaction with bacterial ribosomes, specifically targeting the 50S subunit. By binding to this subunit, this compound interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Mechanism of Action
Target of Action
N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.
Mode of Action
This compound operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .
Biochemical Pathways
The transformation of clindamycin into this compound involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity
Pharmacokinetics
This compound exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that this compound has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.
Biochemical Analysis
Biochemical Properties
N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on clindamycin, from which this compound is derived, suggests that it is well-tolerated in animals
Metabolic Pathways
This compound is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .
Transport and Distribution
This compound is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, this compound was found to penetrate into the cerebrospinal fluid following intravenous infusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Demethylclindamycin is synthesized from clindamycin through a demethylation reaction. The process involves the removal of a methyl group from the nitrogen atom in the clindamycin molecule. This reaction can be achieved using various demethylating agents under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale demethylation of clindamycin. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of demethylating agent, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N-Demethylclindamycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
For example, oxidation can lead to the formation of this compound sulfoxide, which has different biological activities compared to the parent compound .
Scientific Research Applications
N-Demethylclindamycin has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies focused on bacterial resistance mechanisms and the development of novel antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the production of various pharmaceutical formulations and as a starting material for the synthesis of other compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Demethylclindamycin include:
Clindamycin: The parent compound from which this compound is derived.
Clindamycin sulfoxide: Another derivative of clindamycin formed through oxidation.
Lincomycin: A structurally related antibiotic with similar mechanisms of action
Uniqueness
This compound is unique due to its higher antimicrobial activity compared to clindamycin. This increased activity is attributed to the removal of the methyl group, which enhances its binding affinity to the bacterial ribosome. Additionally, its ability to inhibit protein synthesis in a variety of bacteria makes it an invaluable tool for understanding bacterial gene expression and resistance development .
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHHHCDEYATPY-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22431-45-4 | |
Record name | N-Demethylclindamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEMETHYLCLINDAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the relationship between clindamycin and N-Demethylclindamycin?
A: this compound is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and this compound is one of the resulting compounds. [, ]
Q2: Can this compound inhibit DNA synthesis like clindamycin?
A: Yes, research demonstrates that this compound can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that this compound could play a role in the overall antimicrobial effect.
Q3: Are there any structural studies on this compound?
A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of this compound and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.
Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of this compound?
A: Research indicates that this compound is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.
Q5: Are there specific analytical techniques used to detect and measure this compound?
A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to this compound. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including this compound, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.
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